molecular formula C6H12O4S B8697780 (Tetrahydrofuran-3-yl)methyl methanesulfonate

(Tetrahydrofuran-3-yl)methyl methanesulfonate

Cat. No. B8697780
M. Wt: 180.22 g/mol
InChI Key: ZVOOAGUSNWNCIO-UHFFFAOYSA-N
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Patent
US06956042B2

Procedure details

To a stirring solution of (3-oxolanyl)methan-1-ol (25 g, 245 mmol) and triethylamine (34.37 mL, 245 mmol) in dry dichloromethane (250 mL) at 0° C. under N2 atmosphere was added dropwise methanesulfonyl chloride (18.94 mL, 245 mmol). The reaction mixture was stirred overnight after warming to room temperature, then a saturated solution of NaHCO3 (100 mL) was added and the mixture stirred for another 30 min. The biphasic mixture was separated and the organic layer was discarded. The aqueous layer was extracted with dichloromethane (3×25 mL) and the combined dichloromethane extracts were dried (Na2SO4), filtered and concentrated by rotary evaporation to give 42.16 g of (3-oxolanyl)methyl methanesulfonate (99%) as a light brown liquid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
34.37 mL
Type
reactant
Reaction Step One
Quantity
18.94 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH:3]([CH2:6][OH:7])[CH2:2]1.C(N(CC)CC)C.[CH3:15][S:16](Cl)(=[O:18])=[O:17].C([O-])(O)=O.[Na+]>ClCCl>[CH3:15][S:16]([O:7][CH2:6][CH:3]1[CH2:4][CH2:5][O:1][CH2:2]1)(=[O:18])=[O:17] |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
O1CC(CC1)CO
Name
Quantity
34.37 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
18.94 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred for another 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined dichloromethane extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)OCC1COCC1
Measurements
Type Value Analysis
AMOUNT: MASS 42.16 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.